molecular formula C11H18ClN3O2S B2749547 (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride CAS No. 1353978-68-3

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B2749547
CAS No.: 1353978-68-3
M. Wt: 291.79
InChI Key: SLPCPWFDQAMCBA-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride is a compound that features a piperidine ring substituted with a pyridine-2-sulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines .

Mechanism of Action

The mechanism of action of (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with target proteins, while the piperidine ring can enhance binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .

Properties

IUPAC Name

(1-pyridin-2-ylsulfonylpiperidin-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S.ClH/c12-9-10-4-7-14(8-5-10)17(15,16)11-3-1-2-6-13-11;/h1-3,6,10H,4-5,7-9,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPCPWFDQAMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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